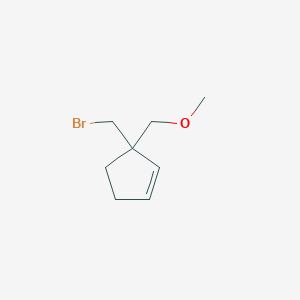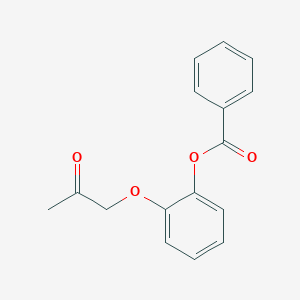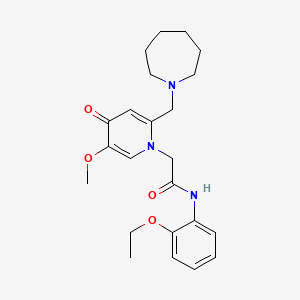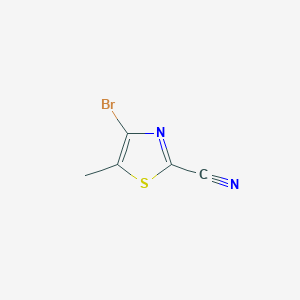![molecular formula C15H12O5 B2783252 (2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid CAS No. 765937-84-6](/img/structure/B2783252.png)
(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the furan ring, possibly through a Paal-Knorr synthesis or similar method, followed by the attachment of the phenyl and carboxylic acid groups .Molecular Structure Analysis
Analyzing the molecular structure of organic compounds often involves techniques such as NMR spectroscopy, FTIR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of a compound like this would be influenced by the functional groups present. For example, the carboxylic acid could potentially be involved in acid-base reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .Aplicaciones Científicas De Investigación
Metabolism and Excretion of Furan Derivatives
One study characterized and identified metabolites of 5-(hydroxymethyl)-2-furfural, a major breakdown product found in fruit juices and baby cereals, in human subjects following consumption. This research indicates rapid metabolism of furan derivatives to various metabolites and their excretion in urine, highlighting the body's ability to process and eliminate furan compounds, which could be relevant to understanding the metabolism of "(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid" (R. Prior, Xianli Wu, & L. Gu, 2006).
Neurological Implications of Furan Dicarboxylic Acids
Another study investigated a lipophilic furan dicarboxylic acid's relationship with neurological abnormalities in renal failure patients, suggesting potential neurological implications of furan compounds. This could imply research interest in the neurological effects or applications of similar compounds, including "this compound" (M. Costigan, C. Callaghan, & W. Lindup, 1996).
Odor Detection and Mixture Summation
Research on the detection of mixtures of homologous carboxylic acids and their relationship with odor character, including furan-2-ylmethanethiol, provides insights into the sensory properties of furan derivatives. This suggests potential applications in studying the sensory impacts of "this compound" in various mixtures or products (T. Miyazawa, Michele Gallagher, G. Preti, & P. Wise, 2009).
Impact on Glucose Metabolism
A study on the furan fatty acid metabolite CMPF and its association with impaired glucose metabolism underscores the potential metabolic effects of furan derivatives. Investigating the impact of "this compound" on glucose metabolism or β cell function could be a valuable research direction (M. Lankinen, K. Hanhineva, M. Kolehmainen, et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-[5-(4-methoxycarbonylphenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-19-15(18)11-4-2-10(3-5-11)13-8-6-12(20-13)7-9-14(16)17/h2-9H,1H3,(H,16,17)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJKBXCNCNUWOX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2783169.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B2783173.png)

![2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2783178.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride](/img/structure/B2783179.png)



![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2783186.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2783188.png)

